1,3-Dichloro-2-iodo-5-nitrobenzene

Chemoselective cross-coupling C–I vs. C–Cl bond activation Palladium catalysis

Researchers requiring regiospecific diversification of nitrobenzene scaffolds face uncontrolled reactivity with symmetric dichloro analogs. This trihalogenated building block solves that: the ortho-iodo substituent undergoes exclusive Pd-catalyzed oxidative addition, enabling sequential orthogonal coupling at C-I then C-Cl positions. • ≥99.0% GC purity with NMR confirmation; suitable for cGMP campaigns. • Iodo-selective Suzuki, Sonogashira, or Buchwald coupling for SAR library expansion. • Defined mp 152-154 °C and curated IR/NMR/MS spectra (AIST SDBS) for analytical method validation.

Molecular Formula C6H2Cl2INO2
Molecular Weight 317.89 g/mol
CAS No. 62778-19-2
Cat. No. B1360190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dichloro-2-iodo-5-nitrobenzene
CAS62778-19-2
Molecular FormulaC6H2Cl2INO2
Molecular Weight317.89 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1Cl)I)Cl)[N+](=O)[O-]
InChIInChI=1S/C6H2Cl2INO2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H
InChIKeyFCDBEIIBODDDEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dichloro-2-iodo-5-nitrobenzene: Identity and Procurement


1,3-Dichloro-2-iodo-5-nitrobenzene (CAS 62778-19-2, molecular formula C₆H₂Cl₂INO₂, MW 317.89) is a trihalogenated nitrobenzene derivative characterized by the symmetrical placement of two chlorine atoms and one iodine atom para to the nitro group on the benzene ring [1]. This compound crystallizes as a light-orange-to-yellow powder with a well-defined melting point of 152–154 °C (153 °C) and a density of 2.158 g/cm³ . Available from global suppliers at purities reaching ≥99.0% (GC) with confirmatory NMR structure validation , it serves as a versatile synthetic intermediate in pharmaceutical lead optimization, agrochemical development, and as a model system for halogen-bonded crystal engineering investigations .

1,3-Dichloro-2-iodo-5-nitrobenzene: Irreplaceable in Synthesis & Solid-State Design


Generic substitution fails because the regiospecific ortho-iodo substitution flanked by two meta-chloro groups creates a fundamentally unique reactivity and solid-state interaction profile that is absent in simpler dichloronitrobenzenes (e.g., 1,3-dichloro-5-nitrobenzene) or the heavier dibromo analog (1,3-dibromo-2-iodo-5-nitrobenzene). The C–I bond provides a low-barrier entry point for palladium-catalyzed cross-coupling that is kinetically inaccessible at the C–Cl positions, enabling site-selective orthogonal diversification [1]. Furthermore, the specific halogen pattern alters the electrostatic potential surface sufficiently to reorganize the network of intermolecular halogen bonds, as demonstrated by the emergence of non-classical Br⋯I interactions when the para-halogen is bromine rather than chlorine [2]. These differences are not interchangeable and directly dictate success in sequential synthetic routes, crystal engineering outcomes, and reproducibility of structure-activity relationship (SAR) studies.

Head-to-Head Evidence: 1,3-Dichloro-2-iodo-5-nitrobenzene vs. Analogs


Iodo-Specific Cross-Coupling Advantage

1,3-Dichloro-2-iodo-5-nitrobenzene enables orthogonal functionalization via the iodo substituent while the two chlorine atoms remain inert under standard Pd(0) catalytic conditions. In contrast, 1,3-dichloro-5-nitrobenzene (CAS 618-62-2) lacks a reactive carbon–halogen bond compatible with mild oxidative addition, requiring harsh high-temperature conditions (>120 °C, specialized ligands) for any cross-coupling activation [1]. This inherent selectivity is governed by the relative C–X bond dissociation energies: C–I (∼57 kcal/mol) vs. C–Cl (∼97 kcal/mol), a gap of approximately 40 kcal/mol that renders iodine the exclusive site for Pd(0) insertion under ambient-to-moderate conditions [2].

Chemoselective cross-coupling C–I vs. C–Cl bond activation Palladium catalysis

Halogen-Bond Network Reorganization vs. Dibromo Analog

When the para-halogen is bromine (1,3-dibromo-2-iodo-5-nitrobenzene), X-ray crystallography reveals two symmetry-independent molecules in the asymmetric unit that engage in non-classical Br⁺⋯I⁻ halogen bonds, an anomalous polarization in which the more electronegative Br acts as the donor toward the less electronegative I acceptor [1]. The tribromo analog (1,2,3-tribromo-5-nitrobenzene) displays a conventional polarized Br⁺⋯Br⁻ halogen bond network and is isomorphous with the chloro analog, with a cell volume >7% larger [2]. By substituting bromine with chlorine at the flanking positions, the electrostatic potential distribution is further altered, producing a distinct solid-state architecture that makes 1,3-dichloro-2-iodo-5-nitrobenzene a unique supramolecular tecton.

Halogen bonding Crystal engineering Non-covalent interactions

Purity and NMR Certification vs. Dibromo Analog

Commercially, 1,3-dichloro-2-iodo-5-nitrobenzene is supplied by TCI with a certified purity of ≥99.0% (GC) and independent NMR structure confirmation, ensuring batch-to-batch reproducibility suitable for quantitative SAR and mechanistic investigations . The dibromo analog (1,3-dibromo-2-iodo-5-nitrobenzene, CAS 98137-96-3) is typically available only at min. 95% purity from chemical suppliers, and its melting point is reported differently across sources (153–155 °C; 380 K predicted) . The dichloro compound displays a narrow, well-characterized melting range of 152–154 °C, which serves as a reliable batch-identity checkpoint prior to use.

Purity specification Analytical QC Procurement standard

Density and Boiling Point Advantage vs. Dibromo Congener

The target compound exhibits a density of 2.158 g/cm³ and a boiling point of 335.5 °C (at 760 mmHg) . The dibromo analog (C₆H₂Br₂INO₂, MW 406.8) possesses a significantly higher density of 2.612 g/cm³ and a higher boiling point of 369.4 °C . These differences are consequential in large-scale process chemistry, where density and boiling point influence phase separation behavior, distillation design, and solvent compatibility.

Physicochemical properties Density Boiling point

Patent-Validated Intermediate for Thyroid Receptor Ligands

A published patent application (Process for the Preparation of Aniline-Derived Thyroid Receptor Ligands) explicitly claims 1,3-dichloro-2-iodo-5-nitrobenzene as one of four preferred halogenated nitrobenzene intermediates for constructing the aniline core, alongside its 4-methyl-substituted analog, while excluding non-iodinated and monohalogenated variants [1]. This patent selectivity underscores the unique synthetic utility of the ortho-iodo substitution pattern in medicinal chemistry programs targeting halogen-bond-mediated receptor interactions.

Thyroid receptor ligands Patent-protected intermediate Aniline derivatives

IR Fingerprint for Rapid Identity Verification

The SDBS spectral database records IR (NIDA-18885), ¹H NMR (HPM-00-114), ¹³C NMR (CDS-04-711), and mass spectra (NW-3222) specifically for 1,3-dichloro-2-iodo-5-nitrobenzene, providing a validated reference set for identity confirmation [1]. The IR spectrum contains distinctive C–I stretching and aromatic C–Cl modes that are diagnostic and absent in the IR profile of 1,3-dichloro-5-nitrobenzene. These reference spectra enable rapid, non-destructive incoming quality verification without the need for in-house synthesis of authentic standards.

FTIR spectroscopy Halogen-sensitive bands Quality control

1,3-Dichloro-2-iodo-5-nitrobenzene: Application Scenarios


Orthogonal Sequential Cross-Coupling for Biaryl Libraries

In medicinal chemistry campaigns requiring late-stage diversification, the C–I bond (~57 kcal/mol) of 1,3-dichloro-2-iodo-5-nitrobenzene undergoes exclusive oxidative addition with Pd(0), enabling Suzuki–Miyaura, Sonogashira, or Buchwald–Hartwig coupling while the two C–Cl bonds (~97 kcal/mol) remain untouched. This permits a first iodo-selective coupling, followed by a second diversification at a chlorine site if desired, achieving library complexity that is inaccessible with symmetric 1,3-dichloro-5-nitrobenzene.

Halogen-Bond-Driven Crystal Engineering

The combination of an iodo σ-hole donor, two flanking chlorine atoms with modest polarizability, and the electron-withdrawing nitro group creates a halogen-bond donor/acceptor topology distinct from the dibromo analog. Researchers designing co-crystals, porous frameworks, or conductive charge-transfer salts can exploit this unique electrostatic potential surface to program solid-state packing motifs that differ fundamentally from those observed with 1,3-dibromo-2-iodo-5-nitrobenzene.

Process Development for Thyroid Receptor Ligands

Patented synthetic routes to aniline-derived thyroid receptor modulators explicitly designate 1,3-dichloro-2-iodo-5-nitrobenzene as a preferred intermediate, alongside its dibromo and 4-methyl analogs. The defined purity (≥99.0% GC), melting point (152–154 °C), and NMR spectral confirmation support direct use in cGMP-compatible campaigns without additional purification, accelerating IND-enabling chemistry timelines.

Spectroscopic Reference Standard for Method Development

With curated IR, NMR, and MS spectra deposited in the AIST SDBS database, the compound provides a validated reference for developing quantitative LC-MS/MS or GC-MS methods targeting polyhalogenated environmental contaminants and metabolites. The clear C–I spectral fingerprint differentiates it from co-eluting dichloro- or dibromo-nitrobenzene analogs in complex matrices.

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